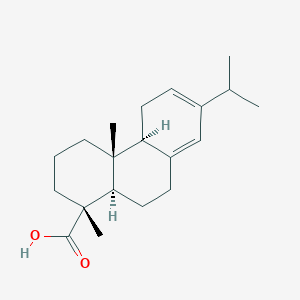

Levopimaric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWVEQKPFPXLGL-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878526 | |

| Record name | Levopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-54-9 | |

| Record name | (-)-Levopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levopimaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6073C2A77I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Levopimaric Acid in Pine Oleoresin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine oleoresin, a complex mixture of volatile terpenes and non-volatile resin acids, serves as a crucial defense mechanism for coniferous trees against pathogens and herbivores.[1][2][3] The non-volatile fraction, known as rosin (B192284), is predominantly composed of diterpenoid resin acids. Among these, levopimaric acid, an abietane-type diterpene, is of significant interest due to its chemical reactivity and diverse biological activities, including potential anti-cancer properties.[4][5][6] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data from various Pinus species, detailed experimental protocols for its quantification, and an exploration of its biological significance.

Natural Abundance of this compound in Pinus Species

The concentration of this compound in pine oleoresin is highly variable and depends on the specific Pinus species, geographical location, and even seasonal changes.[7] Several studies have quantified its content within the resin acid fraction of oleoresin. The data compiled from various sources are summarized below for comparative analysis.

Table 1: this compound Content in the Oleoresin of Various Pinus Species

| Pinus Species | This compound Content (% of Resin Acids) | Notes | Source(s) |

| Pinus elliottii (Slash Pine) | 21.63% (mean) | Content is highly variable among families. | [8] |

| Pinus sylvestris (Scots Pine) | 24.7% | Sample collected in September. Content varies seasonally. | [7] |

| Pinus pinaster (Maritime Pine) | Up to 35.5% | Major components also include dehydroabietic and abietic acid. | [9] |

| Pinus caribaea var. hondurensis | 36.0 - 43.9% | Reported as a combined percentage with palustric acid. | [10] |

| Pinus merkusii | 30.6 - 35.7% | Reported as a combined percentage with palustric acid. | [10] |

| Pinus insularis | 35.2 - 45.1% | Reported as a combined percentage with palustric acid. | [10] |

| Pinus nigra (Black Pine) | Low concentrations | Abietic and dehydroabietic acids are the main components. | [1] |

Note: Some analytical methods, particularly older gas chromatography techniques, may not fully resolve levopimaric and palustric acids, leading to a combined reported value.[10][11]

Methodologies for Extraction and Quantification

Accurate quantification of this compound is crucial for research and development. The following sections detail established protocols for its extraction from oleoresin and subsequent analysis.

Oleoresin Collection and Fractionation

-

Collection: Oleoresin is typically harvested from mature pine trees using the bark chipping method, which involves creating a wound on the trunk and collecting the exudate in a container.[12][13]

-

Fractionation: The raw oleoresin is processed to separate the volatile and non-volatile components.

-

Steam Distillation: The oleoresin is subjected to steam distillation at temperatures around 130°C.[2][12]

-

The volatile fraction, known as turpentine, is distilled off and collected.[13]

-

The non-volatile, solid residue remaining is rosin, which contains the mixture of resin acids, including this compound.[13]

-

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive technique for analyzing resin acid composition.[14] Due to the low volatility of resin acids, a derivatization step is required to convert them into more volatile esters.

-

Sample Preparation:

-

Removal of Neutrals: Dissolve a known quantity of rosin in an appropriate solvent. To isolate the acidic components, pass the solution through a micro-column of DEAE-Sephadex.[15][16] Elute the neutral compounds, and then recover the resin acids using an appropriate solvent.

-

Derivatization (Methylation): The recovered resin acids must be esterified prior to GC analysis. A common method is methylation using diazomethane.[16] Alternatively, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[12]

-

-

GC-MS Analysis:

-

Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system, typically in splitless mode.[17]

-

Gas Chromatography:

-

Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for separation.[11][17]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[17]

-

Oven Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 4-5°C/min up to a final temperature of 260-320°C, which is then held.[11][17]

-

-

Mass Spectrometry:

-

-

Quantification: Identification of methyl levopimarate is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by relating the peak area to that of an internal standard (e.g., methyl heptadecanoate) and constructing a calibration curve.[1][11]

Protocol: Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy offers a direct method for identifying and quantifying resin acids in a mixture without the need for derivatization, avoiding potential isomerization of this compound that can occur during GC analysis.[9]

-

Sample Preparation:

-

Dissolve a precise amount of the rosin sample in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[7]

-

-

NMR Analysis:

-

Instrument: A high-field NMR spectrometer.

-

Acquisition: Acquire quantitative ¹³C-NMR spectra. Specific, well-resolved signals for the carbon atoms of this compound are used for identification and quantification.

-

-

Quantification: The concentration of this compound is determined by integrating the characteristic signals in the ¹³C-NMR spectrum and comparing them to the signals of other known resin acids in the mixture.[9]

Visualized Experimental and Signaling Workflows

Workflow for Resin Acid Analysis

The general workflow for extracting and quantifying this compound from pine oleoresin is a multi-step process beginning with raw material collection and culminating in instrumental analysis.

Caption: General experimental workflow for this compound analysis.

Signaling Pathways Modulated by this compound

Recent research has highlighted the biological activity of this compound, particularly its effects on cancer cells. It has been shown to induce mitochondrial dysfunction and modulate key signaling pathways, leading to apoptosis.[4]

Caption: Signaling pathways affected by this compound in cancer cells.

Conclusion

This compound is a significant resin acid found in the oleoresin of numerous Pinus species, with particularly high concentrations observed in P. pinaster, P. caribaea, and P. insularis. Its quantification can be reliably achieved through established analytical protocols such as GC-MS following derivatization or directly via ¹³C-NMR. The growing body of evidence on its biological activities, including the modulation of critical cellular signaling pathways, underscores its potential as a valuable natural product for further investigation in drug development and other industrial applications. This guide provides the foundational technical information necessary for researchers to explore and harness the potential of this versatile diterpenoid.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial terpenes from oleoresin of ponderosa pine treePinus ponderosa: A defense mechanism against microbial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Modified this compound Diene Adducts on Mitochondrial and Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thuenen.de [thuenen.de]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. elib.belstu.by [elib.belstu.by]

- 8. Genetic analysis and elite tree selection of the main resin components of slash pine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Rosin from Pinus pinaster Portuguese forests shows a regular profile of resin acids [frontiersin.org]

- 13. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 17. mdpi.com [mdpi.com]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. mdpi.com [mdpi.com]

Spectroscopic Analysis of Levopimaric Acid: A Technical Guide

Introduction: Levopimaric acid is a naturally occurring abietane-type diterpenoid resin acid and a major constituent of pine oleoresin.[1] With the chemical formula C₂₀H₃₀O₂, it plays a significant role in the chemical defense mechanisms of conifers.[1] Its unique structure, featuring a conjugated diene system and a carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, intended for researchers and professionals in natural product chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound reveal the key structural features of its tricyclic system. The data presented below is compiled from analyses of abietane (B96969) diterpenoids and represents the characteristic chemical shifts for this compound.[2][3][4][5]

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals for its methyl groups, olefinic protons of the conjugated diene, and various methylene (B1212753) and methine protons within the fused ring system.

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14 | ~5.8 | d | ~8.0 |

| H-7 | ~5.3 | s | |

| H-15 | ~2.9 | sept | ~7.0 |

| H-16, H-17 (Isopropyl CH₃) | ~1.05 | d | ~7.0 |

| H-18 (C-4 CH₃) | ~1.2 | s | |

| H-19 (C-4 CH₃) | ~0.9 | s | |

| H-20 (C-10 CH₃) | ~0.85 | s | |

| COOH | > 12.0 | br s |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can vary slightly depending on the solvent used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment. The spectrum of this compound will show 20 distinct signals corresponding to its molecular formula.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | ~38.5 |

| C-2 | ~18.5 |

| C-3 | ~41.5 |

| C-4 | ~33.5 |

| C-5 | ~50.0 |

| C-6 | ~120.5 |

| C-7 | ~135.0 |

| C-8 | ~148.0 |

| C-9 | ~46.0 |

| C-10 | ~37.0 |

| C-11 | ~25.0 |

| C-12 | ~29.5 |

| C-13 | ~146.0 |

| C-14 | ~118.0 |

| C-15 | ~33.0 |

| C-16 | ~21.0 |

| C-17 | ~21.0 |

| C-18 (COOH) | ~184.0 |

| C-19 | ~28.0 |

| C-20 | ~16.0 |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can vary slightly depending on the solvent used.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the conjugated diene functional groups.[6][7][8]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2500-3300 | Carboxylic Acid (O-H) | Stretching | Strong, Very Broad |

| 2850-3000 | Alkane (C-H) | Stretching | Medium |

| ~1690 | Carboxylic Acid (C=O) | Stretching | Strong |

| ~1640 | Alkene (C=C) | Stretching (Conjugated) | Medium |

| ~1460 | Alkane (C-H) | Bending | Medium |

| 1320-1210 | Carboxylic Acid (C-O) | Stretching | Strong |

| 950-910 | Carboxylic Acid (O-H) | Bending | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound (C₂₀H₃₀O₂), the molecular weight is 302.45 g/mol .[9]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

| 302 | [M]⁺˙ | Molecular Ion |

| 287 | [M - CH₃]⁺ | Loss of a methyl radical |

| 257 | [M - COOH]⁺ | Loss of the carboxyl group |

| 241 | [M - COOH - CH₄]⁺ | Subsequent loss of methane |

| 121 | [C₉H₁₃]⁺ | Fragment from retro-Diels-Alder reaction |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI).[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a diterpenoid like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR , typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR , use proton decoupling to simplify the spectrum. Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid, purified this compound directly onto the ATR crystal of an FTIR spectrometer. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (or its methyl ester derivative for better volatility) in a suitable organic solvent (e.g., dichloromethane, hexane).

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC system. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 100°C, ramp up to 280°C, and hold for several minutes to ensure elution of the compound.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns for related compounds or use it to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound [drugfuture.com]

- 10. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Physical properties of Levopimaric acid including melting point and solubility

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] This guide provides an in-depth overview of its key physical properties, namely its melting point and solubility, supported by detailed experimental protocols for their determination. This information is crucial for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that properties such as melting point can be significantly influenced by the presence of impurities.

Melting Point

This compound is an orthorhombic crystalline solid.[2] Its melting point has been reported within a consistent range, with minor variations often attributable to sample purity. The presence of impurities can lead to a depression and broadening of the melting point range.[3][4]

| Compound | Melting Point (°C) | Notes |

| This compound | 150 | - |

| This compound | 151 | - |

| This compound | 147 - 150 | Observed range. |

| This compound (pure) | 151 - 153 | For highly purified samples.[3] |

| This compound (impure) | 125 - 150 | The melting point is highly sensitive to impurities.[3] |

| This compound (predicted) | 152.34 | Computationally predicted value.[5] |

| Methyl ester derivative | 64 | - |

| Molecular compound with quinone | 214 | - |

Solubility

The solubility of this compound is a critical parameter for its extraction, purification, and potential formulation in various applications.

| Solvent | Solubility | Notes |

| Water | Practically Insoluble | As a hydrophobic resin acid, its aqueous solubility is very low.[1][2][6] The aqueous solubilities of resin acids in general are in the range of 3-6 mg/L.[6] |

| Organic Solvents | Soluble | Generally soluble in most organic solvents.[2] |

| Acetone | Soluble | Used as a solvent for the initial extraction from pine oleoresin.[3][7] |

| Methanol | Soluble | Used as a solvent for recrystallization and purification of the amine salt of this compound.[3][7] |

| Ethanol | Soluble | Used as a solvent for the final crystallization of the purified acid.[3] |

| Ether | Soluble | Used as a solvent during the acidification and purification steps.[3] |

| Chloroform | Soluble | Used as a solvent for determining optical rotation.[2] |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail common methodologies for measuring the melting point and solubility of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. This protocol is based on the capillary method, widely used for its accuracy and small sample requirement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Watch glass or mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry watch glass and finely powdered using a spatula or mortar and pestle.[8]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained at the bottom of the tube.[9]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool to at least 20°C below this approximate temperature.[9]

-

A second, fresh sample is prepared and heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[4][9]

-

-

Data Recording: Two temperatures are recorded:

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[10]

Apparatus:

-

Flasks with stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. It is then agitated for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]

-

Phase Separation: After equilibration, the solution is allowed to stand to let the undissolved solid settle. A sample of the supernatant is then carefully withdrawn and filtered to remove any suspended solid particles. Centrifugation can also be used prior to filtration.

-

Quantification: The concentration of this compound in the clear, filtered saturated solution is determined using a suitable analytical method. For this compound, which has a UV absorbance maximum at 273 nm, UV-Vis spectroscopy can be employed.[2] A calibration curve prepared from standard solutions of known concentrations is used to determine the concentration of the sample.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.

Workflow Visualization

The following diagram illustrates the logical workflow for the isolation and purity assessment of this compound from its natural source, pine oleoresin. This process leverages the solubility properties of the acid and its amine salt for separation and purification, with the melting point serving as a key criterion for purity.

Caption: Workflow for this compound Isolation and Purity Verification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. davjalandhar.com [davjalandhar.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Levopimaric Acid for Researchers and Drug Development Professionals

An Overview of a Promising Natural Diterpene Acid

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] With a rich history in traditional medicine, this natural compound is now garnering significant attention from the scientific community for its diverse and potent biological activities. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its study, and insights into its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is characterized by the chemical formula C₂₀H₃₀O₂.[1][2] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀O₂ | [1][2] |

| Molecular Weight | 302.45 g/mol | [2] |

| Appearance | Orthorhombic crystals | [1] |

| Melting Point | 150 °C (302 °F; 423 K) | [1] |

| Solubility in Water | Practically insoluble | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and application of this compound. The following sections outline key experimental protocols.

Extraction and Purification of this compound from Pine Oleoresin

This protocol describes a common method for isolating this compound from its natural source.[3][4]

Materials:

-

Pine oleoresin

-

10% Phosphoric acid

-

Ether

-

Anhydrous sodium sulfate

-

Filtration apparatus (suction)

-

Beakers, separatory funnel, and other standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 1 kg of pine oleoresin in 2 L of acetone in a large beaker.[4]

-

Precipitation of Amine Salt: Rapidly add a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone with vigorous stirring. A pasty precipitate of the amine salt will form almost immediately.[4]

-

Initial Filtration: Collect the precipitate by suction filtration and press it as dry as possible.[4]

-

First Recrystallization: Dissolve the crude precipitate in a minimum volume of boiling methanol (approximately 1 L). Cool the solution to 5°C to allow for crystallization. Collect the solid by suction filtration.[4]

-

Second Recrystallization: Redissolve the precipitate in a minimum volume of boiling methanol (approximately 1 L), concentrate the solution to two-thirds of its original volume, and cool to 5°C to recrystallize the amine salt. Filter and air-dry the solid.[4]

-

Liberation of this compound: In a 1-L separatory funnel, combine 400 ml of ether and 75 ml of 10% phosphoric acid. Add the purified amine salt to this mixture.[4]

-

Acidification and Extraction: Shake the mixture vigorously. Add an additional 50 ml of 10% phosphoric acid and continue shaking until all the solid has dissolved.[4]

-

Washing and Drying: Separate the ether layer, wash it twice with 100-ml portions of water, and then dry it over anhydrous sodium sulfate.[4]

-

Isolation: The this compound can be recovered by evaporation of the ether. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Assessment of Antibacterial Activity (Agar Well Diffusion Method)

This method provides a qualitative and semi-quantitative evaluation of the antibacterial properties of this compound.[5][6][7]

Materials:

-

Pure this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton (MH) agar (B569324) plates

-

Sterile cotton swabs

-

Sterile well cutter or cork borer

-

Micropipettes

-

Incubator

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent used to dissolve this compound)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).[6][7]

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of the MH agar plates using a sterile cotton swab.[7]

-

Well Creation: Create wells (e.g., 6-8 mm in diameter) in the agar using a sterile well cutter.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into the wells. Also, add the positive and negative controls to separate wells on the same plate.[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay is commonly used to determine the antioxidant capacity of a compound.[8][9]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (B145695)

-

Methanol or ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent.

-

Reaction Mixture: In a cuvette or microplate well, mix the this compound solution with the DPPH working solution.[8]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[8][9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Analysis of Mitochondrial Membrane Potential (MMP)

This protocol uses flow cytometry to assess the effect of this compound on the mitochondrial membrane potential in cancer cells.[2][10]

Materials:

-

Cisplatin-resistant human lung carcinoma cells (A549)

-

This compound

-

Cell culture medium and reagents

-

Flow cytometer

-

Fluorescent dye for MMP (e.g., Rhodamine 123 or JC-1)

Procedure:

-

Cell Culture and Treatment: Culture A549 cells to a suitable confluency. Treat the cells with different concentrations of this compound for a specified period.

-

Cell Staining: Harvest the cells and stain them with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the changes in fluorescence, which correspond to alterations in the mitochondrial membrane potential.[2]

-

Data Interpretation: A decrease in fluorescence intensity typically indicates a depolarization of the mitochondrial membrane, which is an early event in apoptosis.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer therapy.

ERK/MAPK/JNK Signaling Pathway in Apoptosis Induction

In cisplatin-resistant human lung carcinoma cells, this compound has been demonstrated to induce apoptosis by modulating the ERK/MAPK/JNK signaling pathway.[1][2] It activates the p38 MAPK and JNK signaling pathways while inhibiting the ERK pathway.[2] This modulation, coupled with the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leads to programmed cell death.[1][2]

Caption: this compound-induced apoptosis via modulation of the ERK/MAPK/JNK pathway.

Experimental and Analytical Workflows

A structured workflow is essential for the systematic investigation of this compound.

General Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening the biological activities of this compound.

Caption: A streamlined workflow for the biological screening of this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its demonstrated activities, particularly in the realm of oncology, warrant further in-depth investigation. The protocols and pathways detailed in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the promising properties of this diterpene acid. As research progresses, this compound may emerge as a valuable lead compound in the development of novel therapeutics.

References

- 1. jbuon.com [jbuon.com]

- 2. In vitro anticancer effects of this compound in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis and modulation of ERK/MAPK/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Assessment of antimicrobial activity [protocols.io]

- 7. scielo.br [scielo.br]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. Effect of Modified this compound Diene Adducts on Mitochondrial and Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Configuration of Levopimaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopimaric acid, a prominent abietane-type diterpenoid resin acid found in the oleoresin of pine species, possesses a complex stereochemical architecture that dictates its unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound. It includes a summary of its key chiroptical and physicochemical properties, a detailed examination of the experimental methodologies used for its structural elucidation, and an exploration of its recently identified signaling pathways in the context of cancer therapeutics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, stereochemistry, and drug development.

Stereochemistry and Absolute Configuration

This compound is a chiral molecule with four stereocenters, leading to a distinct three-dimensional structure. The absolute configuration of this compound has been unequivocally established as (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid [1][2]. This specific arrangement of substituents around the chiral centers is crucial for its biological activity and chemical reactivity.

The molecule's chirality is also evident in its optical activity, exhibiting a strong negative specific rotation. This property, historically instrumental in its characterization, confirms the presence of a non-superimposable mirror image.

Physicochemical and Chiroptical Data

The following table summarizes key quantitative data for this compound, providing a baseline for its identification and characterization.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₀O₂ | [1][2] |

| Molecular Weight | 302.45 g/mol | [1][2] |

| Melting Point | 150-152 °C | [3] |

| Specific Rotation ([α]D) | -282° (c=2.5 in ethanol) | [3] |

| IUPAC Name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylic acid | [1][2] |

| CAS Number | 79-54-9 | [1] |

Experimental Protocols for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical environment of its nuclei.

-

¹H NMR: The proton NMR spectrum of this compound provides information on the connectivity and spatial relationships of the hydrogen atoms. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, which can be used to infer the relative stereochemistry of the substituents on the cyclohexane (B81311) rings.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule, consistent with its proposed structure.

-

2D NMR Techniques (COSY, NOESY): Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity of the carbon skeleton. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is critical for determining the relative stereochemistry of substituents, particularly the axial or equatorial positions of the methyl and carboxylic acid groups.

A general protocol for NMR analysis would involve:

-

Sample Preparation: Dissolving a pure sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Recording ¹H, ¹³C, COSY, and NOESY spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Assigning the chemical shifts of all protons and carbons and analyzing the coupling constants and NOE correlations to deduce the relative stereochemistry of the four chiral centers.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a crystalline compound. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule.

A general protocol for X-ray crystallography would include:

-

Crystallization: Growing a high-quality single crystal of this compound or a suitable derivative. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mounting the crystal on a goniometer and exposing it to a beam of X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration is typically determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, often requiring the presence of a heavier atom in the structure or using specific wavelengths of X-rays.

Chiroptical Methods (Optical Rotatory Dispersion and Circular Dichroism)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly useful for establishing the absolute configuration of a molecule by comparing the experimental spectra with those of known compounds or with theoretically calculated spectra. The strong negative Cotton effect observed in the ORD spectrum of this compound is characteristic of its specific stereochemistry.

A general protocol for chiroptical analysis would involve:

-

Sample Preparation: Preparing a dilute solution of this compound in a suitable transparent solvent.

-

Data Acquisition: Recording the ORD or CD spectrum over a range of wavelengths.

-

Data Analysis: Comparing the sign and magnitude of the Cotton effects with empirical rules (e.g., the octant rule for ketones) or with the spectra of structurally related compounds of known absolute configuration.

Biological Activity and Signaling Pathway

Recent research has highlighted the potential of this compound as an anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through a signaling pathway involving the modulation of the mitogen-activated protein kinase (MAPK) cascade and mitochondrial dysfunction.

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

This pathway highlights that this compound exerts its anti-cancer effects by inhibiting the ERK pathway while activating the JNK and p38 MAPK pathways. This leads to increased production of reactive oxygen species (ROS), an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. These events culminate in mitochondrial dysfunction, the activation of caspases, and ultimately, apoptosis of the cancer cell.

Conclusion

The stereochemistry of this compound is a cornerstone of its chemical identity and biological function. Its well-defined absolute configuration, (1R,4aR,4bS,10aR), has been established through a combination of spectroscopic and chiroptical methods. Understanding the precise three-dimensional structure of this natural product is paramount for the rational design of novel therapeutic agents based on its scaffold. The elucidation of its pro-apoptotic signaling pathway further underscores its potential in drug development, particularly in the field of oncology. This guide provides a foundational resource for scientists and researchers working with this fascinating and promising molecule.

References

Levopimaric Acid: A Technical Guide on its Chemistry, Analysis, and Biological Significance in Relation to Resin Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] It plays a crucial role in the chemical defense mechanisms of coniferous trees against insects and pathogens.[1] Beyond its natural function, this compound and its isomers, including abietic acid, neoabietic acid, and palustric acid, are of significant interest to researchers due to their diverse biological activities, including antibacterial, cardiovascular, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its relationship with other key resin acids, methodologies for its isolation and analysis, and its emerging role in anticancer research through the modulation of critical signaling pathways.

Physicochemical Properties of this compound and Related Resin Acids

This compound shares the same molecular formula (C₂₀H₃₀O₂) and molecular weight with its common isomers abietic acid, neoabietic acid, and palustric acid.[3][4][5][6] The structural differences lie in the position of the conjugated double bonds within the tricyclic skeleton, which significantly influences their chemical reactivity and physical properties.[1] A summary of their key physicochemical properties is presented in Table 1 for comparative analysis.

| Property | This compound | Abietic Acid | Neoabietic Acid | Palustric Acid |

| Molecular Formula | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45 g/mol [2] | 302.45 g/mol [7] | 302.45 g/mol [5] | 302.45 g/mol [3][8] |

| Melting Point | 150 °C[1] | 172–175 °C[4] | 173.25 °C[5][9] | 162–167 °C[6][10] |

| Appearance | Orthorhombic crystals[1] | Colorless solid (commercial samples are yellowish)[2][4] | White to pale yellow solid[11] | Colorless solid[3] |

| Solubility in Water | Practically insoluble[1] | Insoluble[4] | Sparingly soluble[11] | 2.41 mg/L[3] |

| Solubility in Organic Solvents | Soluble in most organic solvents[1] | Very soluble in acetone, petroleum ether, Et₂O, and ethanol[4] | Soluble in ethanol (B145695) and ether[11] | Soluble in polar organic solvents[3] |

| UV Absorption Maximum (λmax) | 273 nm[12] | - | - | 265-266 nm (in 0.01N NaOH)[10] |

Interrelation and Isomerization of Resin Acids

This compound is thermally unstable and readily isomerizes to other abietane-type resin acids, primarily abietic acid, neoabietic acid, and palustric acid. This isomerization is a first-order reaction catalyzed by the carboxyl group within the resin acid molecule.[13] The process is fundamental to the conversion of pine oleoresin into rosin (B192284) and turpentine.[13] The isomerization pathway highlights the interconnectedness of these resin acids.

References

- 1. benchchem.com [benchchem.com]

- 2. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Palustric acid - Wikipedia [en.wikipedia.org]

- 4. Abietic acid - Wikipedia [en.wikipedia.org]

- 5. Cas 471-77-2,NEOABIETIC ACID | lookchem [lookchem.com]

- 6. PALUSTRICACID | 1945-53-5 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Palustric acid | C20H30O2 | CID 443613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NEOABIETIC ACID | 471-77-2 [chemicalbook.com]

- 10. Palustric Acid [drugfuture.com]

- 11. CAS 471-77-2: Neoabietic acid | CymitQuimica [cymitquimica.com]

- 12. ncasi.org [ncasi.org]

- 13. researchgate.net [researchgate.net]

The Discovery and Enduring Isolation of Levopimaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] Its unique chemical structure and biological activities, including antibacterial, cardiovascular, and antioxidant properties, have made it a subject of scientific inquiry for nearly a century.[1][2] This technical guide provides an in-depth exploration of the historical discovery and the evolution of isolation techniques for this compound. It details the seminal work of early researchers, presents comparative quantitative data on its physicochemical properties and isolation yields, and offers detailed experimental protocols for its extraction and purification.

Introduction

This compound, with the chemical formula C₂₀H₃₀O₂, is a key component of the defensive resin produced by various pine species, accounting for approximately 18% to 25% of the oleoresin.[1] The production of this complex mixture of terpenoids is a crucial defense mechanism against insect infestations and fungal pathogens.[1] The historical journey of this compound, from its initial discovery to the development of efficient isolation methods, is a story of meticulous chemical investigation that has laid the groundwork for its contemporary applications in various fields, including drug development.

Historical Discovery and Key Milestones

The discovery and characterization of this compound was a gradual process, with several key researchers contributing to our understanding of this resin acid. The timeline below highlights the pivotal moments in its history.

Physicochemical Properties

The accurate characterization of this compound's physical and chemical properties was essential for its identification and purification. Below is a summary of its key properties as reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₂ | [1][2][3] |

| Molar Mass | 302.45 g/mol | [2][3] |

| Melting Point | 150 °C | [1] |

| Appearance | Orthorhombic crystals | [1] |

| Solubility | Practically insoluble in water; soluble in most organic solvents | [1] |

| Specific Rotation ([α]D) | -280.4° (c=0.7 in alcohol) | |

| UV Absorption (λmax) | 273 nm |

Historical Isolation Methodologies

The isolation of this compound from the complex mixture of resin acids in pine oleoresin presented a significant challenge to early chemists. The methods evolved from simple crystallization to more sophisticated techniques involving the formation of specific amine salts.

Early Attempts: Fractional Crystallization

Initial efforts to isolate this compound relied on the fractional crystallization of the resin acids from various solvents. A general procedure involved:

-

Extraction of Resin Acids: Pine oleoresin was first treated to separate the non-acidic components, often by saponification followed by extraction of the unsaponifiable matter.

-

Crystallization: The remaining mixture of resin acids was then dissolved in a suitable solvent, such as ethanol (B145695) or acetone, and allowed to crystallize. The different resin acids have varying solubilities, allowing for their partial separation through repeated crystallization steps.

This method, while foundational, was often tedious and resulted in low yields of pure this compound due to the similar chemical nature of the various resin acids. A patent document describes a process where pine oleoresin is vacuum filtered, and the resulting fresh resin acids are extracted with 80% ethanol, followed by recrystallization with 95% ethanol to yield a mixture of levopimaric and pimaric acids.[4][5]

The Advent of Amine Salt Precipitation

A significant breakthrough in the isolation of this compound came with the use of specific amines to selectively precipitate it from the resin acid mixture. The method developed by Harris and Sanderson and later refined by others, utilizing 2-amino-2-methyl-1-propanol (B13486), became a standard procedure.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of this compound.

Isolation of this compound via Amine Salt Formation

This protocol is adapted from the method of Harris and Sanderson.

Materials:

-

Pine oleoresin

-

Acetone

-

2-amino-2-methyl-1-propanol

-

Methanol

-

10% Phosphoric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve 1 kg of pine oleoresin in 2 liters of acetone. If woody material is present, filter the solution.

-

Precipitation: In a separate container, dissolve 200 g of 2-amino-2-methyl-1-propanol in 200 ml of acetone. Add this solution rapidly with stirring to the oleoresin solution. A pasty precipitate of the amine salt will form.

-

Filtration and Washing: Collect the precipitate by suction filtration. Press the cake as dry as possible. Wash the crude precipitate with a small amount of cold acetone.

-

Recrystallization of the Amine Salt: Dissolve the crude amine salt in a minimum volume of boiling methanol. Allow the solution to cool, promoting crystallization. Collect the purified salt by filtration. The yield of the recrystallized salt is typically around 20-25% based on the weight of the oleoresin.

-

Liberation of this compound: Suspend the purified amine salt in a mixture of 400 ml of diethyl ether and 75 ml of 10% phosphoric acid in a separatory funnel. Shake vigorously until all the solid has dissolved.

-

Extraction and Drying: Separate the ether layer, wash it twice with 100 ml portions of water, and dry it over anhydrous sodium sulfate.

-

Crystallization of this compound: Remove the ether by evaporation under reduced pressure. Dissolve the residue in a minimal amount of hot ethanol and allow it to crystallize. The yield of pure this compound can vary depending on the source of the oleoresin but is typically in the range of 15-20% based on the starting oleoresin.

Comparative Data on Isolation Methods

The efficiency of this compound isolation has improved significantly with the development of new techniques. The following table provides a comparison of different approaches.

| Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Fractional Crystallization | Ethanol, Acetone | Low (variable) | Moderate | Simple setup | Time-consuming, low selectivity |

| Amine Salt Precipitation (2-amino-2-methyl-1-propanol) | Acetone, 2-amino-2-methyl-1-propanol | 15-20% from oleoresin | High | High selectivity, good yield | Requires specific amine reagent |

| Benzoquinone Adduct Formation | Benzoquinone | Not reported for isolation | High (for purification) | Useful for separating from other resin acids | Limited applicability for large-scale isolation[5] |

Conclusion

The journey of this compound from its initial discovery in pine resin to its isolation in high purity has been a testament to the advancements in natural product chemistry. The development of selective precipitation methods, particularly the use of 2-amino-2-methyl-1-propanol, marked a significant milestone, enabling the efficient isolation of this valuable diterpene. For researchers and drug development professionals, a thorough understanding of these historical and current isolation techniques is crucial for harnessing the full potential of this compound and its derivatives in various therapeutic and industrial applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the continued exploration of this fascinating natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C20H30O2 | CID 221062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20120004390A1 - Preparation method of pimaric acid type resin acid - Google Patents [patents.google.com]

- 5. KR101634841B1 - Preparation Method of Pimaric Acid Type Resin Acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Antibacterial and Cardiovascular Effects of Levopimaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a prominent abietane-type diterpene resin acid, is a major constituent of pine oleoresin.[1] Historically significant in traditional medicine, recent scientific inquiry has begun to systematically evaluate its pharmacological properties. This technical guide provides a comprehensive overview of the existing research on the antibacterial and cardiovascular effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While direct quantitative data for this compound is limited in some areas, this guide synthesizes available information and draws parallels from closely related diterpenes to provide a thorough understanding for research and development professionals.

Antibacterial Effects of this compound and Related Compounds

This compound and its derivatives have demonstrated noteworthy antibacterial properties. The following sections detail the quantitative data available and the experimental methods used to determine them.

Quantitative Antibacterial Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the available literature, studies on closely related compounds and derivatives provide valuable insights into its potential efficacy.

| Compound | Bacterium | Method | Result | Reference |

| Isopimaric Acid | Staphylococcus aureus (MDR and MRSA strains) | Broth Microdilution | MIC: 32-64 µg/mL | [2] |

| Acrylopimaric acid derivative 3a | Escherichia coli | Agar (B569324) Disc Diffusion | Inhibition Zone: 5 mm (at 256 µg/mL) | [3] |

| Acrylopimaric acid derivative 3f | Escherichia coli | Agar Disc Diffusion | Inhibition Zone: 5.5 mm (at 256 µg/mL) | [3] |

| Acrylopimaric acid derivatives (various) | Staphylococcus aureus | Agar Disc Diffusion | Mild activity observed | [3] |

| Nitrogen-, bromine-, and sulfur-containing derivatives of diene adducts of this compound | Staphylococcus aureus, Klebsiella pneumoniae | Not specified | Weak antimicrobial activity | [4] |

Experimental Protocols for Antibacterial Susceptibility Testing

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of this compound and its analogs.

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

Preparation of Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent (such as DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included. The plate is incubated at 35-37°C for 18-24 hours.[5]

-

Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

Broth Microdilution Workflow for MIC Determination.

This method is used to qualitatively assess the antimicrobial activity of a substance.[3]

-

Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each disc is measured in millimeters.

Proposed Antibacterial Mechanism of Action

While the precise mechanism of antibacterial action for this compound is not fully elucidated, evidence from related compounds suggests that it may primarily target the bacterial cell membrane. The lipophilic nature of diterpenes facilitates their insertion into the lipid bilayer of the bacterial membrane, leading to a disruption of membrane integrity and function. This can result in increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force, ultimately leading to bacterial cell death.[6][7]

Proposed Mechanism of Antibacterial Action.

Cardiovascular Effects of this compound and Related Diterpenes

Diterpene acids, including this compound, have been reported to possess cardiovascular effects.[1] The following sections summarize the available data, focusing on vasorelaxant properties and potential mechanisms involving ion channel modulation and mitochondrial pathways.

Quantitative Cardiovascular Data

Direct quantitative data on the cardiovascular effects of this compound are scarce. However, studies on related diterpenes provide valuable insights into its potential activities.

| Compound | Model | Parameter | Result | Reference |

| Pimaric Acid | Rat pulmonary arterial smooth muscles | Vasoconstriction induced by high K+ or endothelin-1 | Attenuated vasoconstriction | [8] |

| Isopimaric Acid | Spontaneously beating mouse atrial HL-1 cells | Action potential frequency | Reduced by up to 50% at 1-25 µmol/L | [9] |

| Diterpenoid from Salvia cinnabarina | Anesthetized rats | Mean Arterial Blood Pressure (MABP) | Dose-dependent decrease (e.g., 14.75 mmHg reduction at 3 mg/kg i.v.) | [10] |

| Modified this compound Diene Adducts | Isolated rat liver mitochondria | Oxidative phosphorylation efficiency | Dose-dependently reduced | [11] |

| Modified this compound Diene Adducts | Isolated rat liver mitochondria | Mitochondrial membrane potential | Decreased | [11] |

Experimental Protocols for Cardiovascular Assessment

The following protocols are standard methodologies used to evaluate the cardiovascular effects of compounds like this compound.

This ex vivo method is used to assess the direct effect of a compound on vascular tone.[12][13]

-

Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of connective tissue, and cut into rings (2-3 mm in length). For endothelium-denuded rings, the intimal surface is gently rubbed.[12]

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) (1 µM) or high potassium chloride (KCl) solution.[12]

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound (e.g., this compound) is added to the organ bath in a cumulative manner at increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contraction.[13]

This in vivo method assesses the effect of a compound on systemic blood pressure.[14][15]

-

Animal Preparation: Rats are anesthetized, and catheters are inserted into a carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).

-

Blood Pressure Recording: The arterial catheter is connected to a pressure transducer, and baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.

-

Drug Administration: The test compound is administered intravenously or orally, and changes in MAP and HR are continuously monitored.

-

Data Analysis: The hypotensive or hypertensive effect of the compound is quantified as the change in MAP from the baseline.

Proposed Cardiovascular Mechanisms of Action

The cardiovascular effects of this compound and related diterpenes are likely multifactorial, involving modulation of ion channels and effects on mitochondrial function.

Studies on pimaric and isopimaric acids suggest that this compound may exert its cardiovascular effects through the modulation of various ion channels in vascular smooth muscle cells and cardiomyocytes.[8][9] Potential targets include:

-

Potassium (K+) Channels: Activation of K+ channels, such as large-conductance Ca²⁺-activated K+ (BKCa) channels and voltage-gated K+ (Kv) channels, would lead to hyperpolarization of the cell membrane, closure of voltage-dependent Ca²⁺ channels, and subsequent vasorelaxation.[8]

-

Calcium (Ca²⁺) Channels: Inhibition of voltage-dependent Ca²⁺ channels (VDCCs) would reduce Ca²⁺ influx into vascular smooth muscle cells, leading to vasodilation. In cardiomyocytes, modulation of Ca²⁺ channels could affect contractility and heart rate.[8]

-

Sodium (Na+) Channels: Modulation of Na+ channels in cardiomyocytes could alter the action potential duration and frequency, thereby influencing heart rate and rhythm.[9]

Proposed Ion Channel Modulation Mechanism.

Recent studies on modified derivatives of this compound indicate a potential role for mitochondria in its cardiovascular effects.[11][16] These derivatives have been shown to:

-

Inhibit Oxidative Phosphorylation: By inhibiting complexes of the electron transport chain, this compound could reduce ATP production in cardiomyocytes and vascular smooth muscle cells. This could impact cellular energy homeostasis and contractile function.[11]

-

Decrease Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential can have widespread effects on mitochondrial function, including ATP synthesis and reactive oxygen species (ROS) production.[11]

-

Modulate ROS Production: Depending on the specific context, this compound derivatives have been shown to either decrease or increase the production of ROS. Alterations in ROS signaling can significantly impact cardiovascular function, influencing processes such as endothelial function and vascular tone.[16]

Proposed Mitochondrial Mechanism of Action.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel antibacterial and cardiovascular therapeutic agents. While the existing data, particularly for its cardiovascular effects, are largely based on related compounds, they provide a strong rationale for further investigation. Future research should focus on:

-

Quantitative Antibacterial Profiling: Determining the MIC values of pure this compound against a broad panel of clinically relevant bacteria.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in both its antibacterial and cardiovascular activities.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of this compound for treating bacterial infections and cardiovascular diseases.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining a clear path for future exploration of the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid :: BioResources [bioresources.cnr.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pimaric acid reduces vasoconstriction via BKCa channel activation and VDCC inhibition in rat pulmonary arterial smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolated rat aorta ring experiment: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Modified this compound Diene Adducts on Mitochondrial and Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 14. The Diterpene Sclareol Vascular Effect in Normotensive and Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Levopimaric Acid from Pine Resin using 2-Amino-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopimaric acid, a diterpene resin acid, is a significant component of pine oleoresin, accounting for approximately 18% to 25% of its composition.[1] This abietane-type diterpene exhibits a range of biological activities, including antibacterial, cardiovascular, and antioxidant properties, making it a compound of interest for drug development and other industrial applications.[1]

This document provides detailed application notes and protocols for the selective extraction and purification of this compound from pine resin. The method utilizes 2-amino-2-methyl-1-propanol (B13486) to form a crystalline salt with this compound, facilitating its separation from other resin acids and neutral components present in the oleoresin.[1][2] This technique offers a straightforward and effective route to obtaining this compound in high purity.

Principle of the Method

The extraction process is based on the selective precipitation of this compound from a solution of pine oleoresin in an organic solvent, typically acetone (B3395972), through the addition of 2-amino-2-methyl-1-propanol.[1][2] this compound readily forms a sparingly soluble amine salt with 2-amino-2-methyl-1-propanol, which precipitates out of the solution. Other resin acids and neutral compounds remain largely in the filtrate. The precipitated salt is then collected and can be further purified by recrystallization. Finally, the purified amine salt is treated with a weak acid to regenerate the high-purity this compound.

Quantitative Data Summary

The following tables summarize the quantitative data related to the composition of pine resin and the efficiency of the extraction process.

Table 1: Typical Composition of Resin Acids in Pine Oleoresin

| Resin Acid | Typical Content (%) |

| This compound | 18 - 25 |

| Abietic Acid | Variable |

| Neoabietic Acid | Variable |

| Palustric Acid | Variable |

| Dehydroabietic Acid | Variable |

| Pimaric Acid | Variable |

| Isopimaric Acid | Variable |

Note: The exact composition of pine oleoresin can vary depending on the pine species, geographical location, and time of harvest.

Table 2: Purity and Yield of this compound Extraction

| Parameter | Value | Reference |

| Initial this compound in Pine Gum | Up to 25% by weight | [3] |

| Purity of Crystalline Resin Acids | 87% | [3] |

| Purity after Recrystallization | >95% | [3] |

| Initial Salt Precipitate Purity | 33 - 85% this compound salt | [4] |

| Recrystallized Salt Purity | 80 - 95% this compound salt |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from pine resin.

Protocol 1: Laboratory-Scale Extraction of this compound

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

-

Pine oleoresin (e.g., from longleaf pine, Pinus palustris)

-

Acetone

-

2-Amino-2-methyl-1-propanol

-

Diethyl ether

-

10% Phosphoric acid solution

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Equipment:

-

Beakers (various sizes)

-

Stirring apparatus

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Rubber dam

-

Separatory funnel (1 L)

-

Rotary evaporator (optional)

-

Melting point apparatus

-

Polarimeter

Procedure:

-

Dissolution of Oleoresin: In a 4 L beaker, dissolve 1 kg of pine oleoresin (containing approximately 260 g of this compound) in 2 L of acetone with stirring.[2]

-

Precipitation of the Amine Salt: In a separate beaker, prepare a solution of 200 g of 2-amino-2-methyl-1-propanol in 200 mL of acetone.[2] Add this amine solution rapidly to the stirred oleoresin solution. An almost immediate formation of a pasty precipitate will be observed.[2]

-

Isolation of the Crude Salt: Collect the precipitate by suction filtration. Use a rubber dam to press the cake as dry as possible.[2]

-

Washing the Crude Salt: Return the crude, moist precipitate to a 2 L beaker and create a slurry with 1 L of fresh acetone. Stir for approximately 10 minutes.

-

Filtration: Collect the washed salt by suction filtration, again pressing it dry with a rubber dam.

-

Drying: Dry the salt in a vacuum oven at 50°C for 4-6 hours. The yield of the crude, dry salt is typically 280-300 g.[2]

-

(Optional) Recrystallization of the Amine Salt: For higher purity, dissolve the crude salt in 8 parts of boiling methanol. Concentrate the solution until crystallization begins, then cool and filter. This step can yield a salt with a higher specific rotation, indicative of purer this compound salt.[2]

-

Regeneration of this compound: a. In a 1 L separatory funnel, combine 400 mL of diethyl ether and 75 mL of 10% phosphoric acid.[2] b. Add the dried amine salt to the separatory funnel. c. Shake the mixture vigorously for several minutes. Add an additional 50 mL of 10% phosphoric acid and continue shaking until all the solid has dissolved.[2] d. Separate the ether layer. Wash the ether layer twice with 100 mL portions of water. e. Dry the ether solution over anhydrous sodium sulfate.

-